1-ヒドロキシピレン

概要

説明

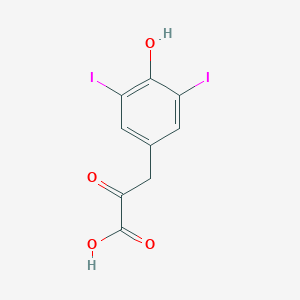

1-Hydroxypyrene, also known as pyren-1-ol, is a hydroxylated derivative of pyrene, a polycyclic aromatic hydrocarbon. It is a human metabolite and can be found in the urine of individuals exposed to air pollution. This compound is often used as a biomarker for exposure to polycyclic aromatic hydrocarbons, which are environmental pollutants .

科学的研究の応用

1-Hydroxypyrene has several scientific research applications:

Chemistry: It is used as a standard for studying the metabolism of polycyclic aromatic hydrocarbons.

Biology: It serves as a biomarker for assessing exposure to environmental pollutants.

Medicine: Research on 1-hydroxypyrene helps in understanding the health effects of exposure to polycyclic aromatic hydrocarbons.

準備方法

合成ルートと反応条件: 1-ヒドロキシピレンは、さまざまな方法で合成できます。一般的な方法の1つは、1-アルコキシピレンとアルキルメルカプタンを強塩基と反応させる方法で、50〜120°Cの温度で行われます。 反応混合物を処理して溶媒を回収し、生成物を抽出し、精製して高純度を実現します .

工業生産方法: 1-ヒドロキシピレンの工業生産は、通常、同様の合成ルートを使用しますが、規模が大きくなります。このプロセスには、溶媒回収、抽出、精製などの手順が含まれており、製品が要求される純度基準を満たしていることを確認します。 使用される原料は比較的単純で費用対効果が高いため、このプロセスは経済的に実行可能です .

化学反応の分析

反応の種類: 1-ヒドロキシピレンは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して行うことができます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: ハロゲン化反応は、特定の条件下で塩素または臭素などのハロゲンを使用して行うことができます。

主な生成物: これらの反応から形成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、1-ヒドロキシピレンの酸化は、ピレンキノンの形成につながる可能性があります .

4. 科学研究への応用

1-ヒドロキシピレンは、いくつかの科学研究に応用されています。

化学: これは、多環芳香族炭化水素の代謝を研究するための標準として使用されます。

生物学: これは、環境汚染物質への曝露を評価するためのバイオマーカーとして役立ちます。

医学: 1-ヒドロキシピレンに関する研究は、多環芳香族炭化水素への曝露による健康への影響を理解するのに役立ちます。

作用機序

1-ヒドロキシピレンは、主にピレンの代謝物としての役割を通じてその効果を発揮します。これは、ピレンの酵素的ヒドロキシル化によって体内で生成されます。この化合物は、その後さらに代謝され、尿中に排泄されます。 関連する分子標的と経路には、その代謝において重要な役割を果たすシトクロムP450酵素が含まれます .

類似化合物:

- 1-ヒドロキシフェナントレン

- 2-ヒドロキシフェナントレン

- 3-ヒドロキシフェナントレン

- 4-ヒドロキシフェナントレン

比較: 1-ヒドロキシピレンは、その特定の構造とヒドロキシル基の位置のために独特です。 この独自性により、他の同様の化合物とは異なり、多環芳香族炭化水素への曝露の信頼できるバイオマーカーになります。他の同様の化合物では、それほど特異的または感度が高くない可能性があります .

類似化合物との比較

- 1-Hydroxyphenanthrene

- 2-Hydroxyphenanthrene

- 3-Hydroxyphenanthrene

- 4-Hydroxyphenanthrene

Comparison: 1-Hydroxypyrene is unique due to its specific structure and the position of the hydroxyl group. This uniqueness makes it a reliable biomarker for exposure to polycyclic aromatic hydrocarbons, unlike other similar compounds which may not be as specific or sensitive .

特性

IUPAC Name |

pyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJNHUAPTJVVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038298 | |

| Record name | 1-Hydroxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5315-79-7, 63021-84-1 | |

| Record name | 1-Hydroxypyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5315-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxypyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HYDROXYPYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxypyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2H6O5V707 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1-hydroxypyrene (1-OHP)?

A1: 1-Hydroxypyrene is a metabolite of pyrene, a polycyclic aromatic hydrocarbon (PAH). It is considered a reliable biomarker for assessing human exposure to PAHs. [, , , , , , ]

Q2: Why is 1-OHP used as a biomarker for PAH exposure?

A2: 1-OHP is a major metabolite of pyrene, and pyrene is commonly found in PAH mixtures. It is readily detectable in urine, and its presence is closely correlated with the levels of other PAHs in the environment. [, , , , ]

Q3: How is 1-OHP detected and measured in urine?

A3: Several methods can be used to detect and quantify 1-OHP in urine, including high-performance liquid chromatography (HPLC) with fluorescence detection, gas chromatography-mass spectrometry (GC-MS), and resonance light scattering (RLS) techniques. [, , , , ]

Q4: How do smoking and diet influence urinary 1-OHP levels?

A4: Smoking is a significant source of PAH exposure and can lead to elevated levels of 1-OHP in urine. Similarly, consuming grilled or smoked food can also contribute to increased 1-OHP levels. These factors must be considered when using 1-OHP as a biomarker for occupational PAH exposure. [, , , , , , ]

Q5: What is the half-life of 1-OHP in the human body?

A5: The half-life of 1-OHP is relatively short, around 6-35 hours, meaning it is primarily indicative of recent PAH exposure. [, ]

Q6: What are the advantages of using 1-OHP as a biomarker over traditional air monitoring methods?

A6: While air monitoring measures external exposure, 1-OHP reflects the actual internal dose of PAHs absorbed by the body through various routes, including inhalation and dermal contact. This provides a more comprehensive picture of individual exposure. [, , , ]

Q7: What are the health risks associated with PAH exposure?

A7: Exposure to PAHs, particularly those classified as carcinogenic, has been linked to an increased risk of various cancers, including lung, skin, and bladder cancer. [, , , , , , , ]

Q8: Are there specific occupational groups at a higher risk of PAH exposure?

A8: Yes, several occupations are associated with elevated PAH exposure risks. These include coke oven workers, asphalt workers, rubber manufacturing workers, aluminum production workers, and those working in petrochemical industries. [, , , , , , , , , , ]

Q9: What protective measures can be taken to minimize PAH exposure in occupational settings?

A9: Several measures can reduce occupational PAH exposure: using appropriate personal protective equipment (PPE) like respirators and gloves, implementing engineering controls to minimize emissions, promoting good hygiene practices, and conducting regular monitoring of workplace air and worker urine samples. [, , , , , ]

Q10: Can DNA damage be used as an indicator of PAH exposure?

A10: Yes, studies have shown a correlation between urinary 1-OHP levels and DNA damage markers like 8-hydroxydeoxyguanosine (8-OHdG) and micronuclei frequency in lymphocytes, suggesting that 1-OHP can serve as an indicator of PAH-induced genotoxicity. [, , , , , ]

Q11: What are the challenges in measuring 1-OHP at low exposure levels?

A11: Accurately measuring low levels of 1-OHP can be challenging due to the presence of potential interferents in urine and the need for highly sensitive analytical methods. Techniques like HPLC-MS/MS with isotopic-labeled internal standards have been employed to improve sensitivity and specificity. [, ]

Q12: How does the sensitivity of 1-OHP as a biomarker vary with exposure levels?

A12: While 1-OHP effectively reflects high PAH exposures, its sensitivity at lower levels may be limited. Studies suggest that urinary 1-OHP levels may not always correlate significantly with exposure at very low concentrations. [, ]

Q13: What is the significance of 1-OHP glucuronide in PAH exposure assessment?

A13: 1-OHP glucuronide is a conjugated form of 1-OHP found in urine. Measuring both free and conjugated 1-OHP provides a more complete picture of pyrene metabolism and elimination, offering valuable insights into PAH exposure assessment. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。